4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one
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Overview
Description
4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a methyl group at position 1, and a pyrido[3,2-d]pyrimidin-2(1H)-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one typically involves the condensation of pyrimidine-5-carbaldehydes through Knoevenagel, Horner–Emmons, or Wittig reactions, followed by cyclization . One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which is then used to prepare 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with different nucleophiles, such as amines, under appropriate conditions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form new heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Primary amines in the presence of triethylamine (Et3N) are commonly used for substitution reactions.
Cyclization Reactions: Cyclization can be achieved using various reagents and conditions, depending on the desired product.
Major Products Formed
Scientific Research Applications
4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one involves its interaction with molecular targets such as kinases. The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acid residues .
Comparison with Similar Compounds
4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one can be compared with other similar compounds, such as:
4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine: This compound has a similar core structure but differs in the position of the methyl group and the pyrimidine ring fusion.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core but have different substituents and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a kinase inhibitor, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H5Cl2N3O |
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Molecular Weight |
230.05 g/mol |
IUPAC Name |
4,6-dichloro-1-methylpyrido[3,2-d]pyrimidin-2-one |
InChI |
InChI=1S/C8H5Cl2N3O/c1-13-4-2-3-5(9)11-6(4)7(10)12-8(13)14/h2-3H,1H3 |
InChI Key |
UOCALRAJYFPYEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC1=O)Cl)N=C(C=C2)Cl |
Origin of Product |
United States |
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